1,2-dibromo-4-methyl-3-nitrobenzene
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Overview
Description
1,2-Dibromo-4-methyl-3-nitrobenzene is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-methyl-3-nitrobenzene typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methylbenzene with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Bromination: Following nitration, bromine atoms are introduced to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-methyl-3-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the positions where further substitutions occur.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, iron or aluminum bromide as catalysts.
Reduction: Tin and hydrochloric acid.
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: 1,2-dibromo-4-methyl-3-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dibromo-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-methyl-3-nitrobenzene involves its interactions with various molecular targets:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic attack, directing substitutions to the meta positions.
Reduction: The nitro group is reduced to an amine group, which can further participate in various chemical reactions.
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
1,2-Dibromo-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Dibromo-4-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.
1,2-Dibromo-4-methylbenzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,2-Dibromo-3-nitrobenzene: Similar structure but different positioning of the nitro group, affecting its chemical behavior .
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
857001-24-2 |
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Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
1,2-dibromo-4-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 |
InChI Key |
BMJNMLJUVINYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)Br)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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